Differentiation 1: Stereochemical Configuration and Its Impact on Application Relevance
The (S)-enantiomer (CAS 193693-69-5) is the required starting material for synthesizing the (S)-cyanopyrrolidine moiety found in several potent DPP-4 inhibitors. The (R)-enantiomer (CAS 329012-80-8) and racemic mixture (CAS 188846-99-3) would lead to the incorrect stereochemistry in the final pharmaceutical agent, rendering it inactive or with altered pharmacological properties. This is a binary, all-or-nothing differentiation. A key patent (US5347017) explicitly describes the process of inverting the configuration of a chiral 1-substituted-3-pyrrolidinol to a chiral 1-substituted-3-cyanopyrrolidine, underscoring the necessity of controlling and specifying stereochemistry at this synthetic stage [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer |
| Comparator Or Baseline | (R)-enantiomer (CAS 329012-80-8) and Racemate (CAS 188846-99-3) |
| Quantified Difference | Non-superimposable mirror images |
| Conditions | Chiral center at the 3-position of the pyrrolidine ring |
Why This Matters
The correct stereochemistry is non-negotiable for generating the active pharmaceutical ingredient; using the wrong enantiomer leads to synthesis of the inactive form and reduces effective yield.
- [1] Hagen, T. J.; et al. Process for chiral 3-(1-amino-1,1-bisalkylmethyl)-1-substituted-pyrrolidines. U.S. Patent 5,347,017, September 13, 1994. View Source
